BW373U86 - 155836-50-3

BW373U86

Catalog Number: EVT-254098
CAS Number: 155836-50-3
Molecular Formula: C27H37N3O2
Molecular Weight: 435.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(+)-BW373U86 is a synthetic, non-peptidic, systemically active, and highly selective agonist for δ-opioid receptors []. Its discovery stemmed from the pursuit of non-peptidic compounds with δ-opioid receptor selectivity, aiming to overcome the limitations of peptide-based agonists for clinical applications []. It has been instrumental in scientific research, particularly in understanding the physiological and behavioral effects mediated by δ-opioid receptors.

Source and Classification

BW373U86 is a synthetic compound classified as a selective agonist for the delta-opioid receptor. It is part of a broader class of compounds known for their interaction with opioid receptors, which are critical in mediating pain, mood, and various physiological responses. The compound has garnered interest in neuropharmacology due to its potential applications in treating mood disorders and its role in regulating brain-derived neurotrophic factor (BDNF) expression, which is implicated in neuroplasticity and depression .

Synthesis Analysis

The synthesis of BW373U86 involves several steps, typically starting from simpler organic compounds. One method described involves the reaction of a benzhydrylpiperazine derivative with various reagents under controlled conditions. For instance, a cooled solution of a precursor compound is treated with boron tribromide in dichloromethane, followed by quenching with methanol. The product is then purified through techniques such as thin-layer chromatography and column chromatography to yield the final compound .

Key parameters in the synthesis include:

  • Temperature Control: Reactions are often conducted at low temperatures (e.g., -50°C) to stabilize intermediates.
  • Solvent Choice: Dichloromethane is commonly used due to its ability to dissolve organic compounds effectively.
  • Purification Techniques: Preparative thin-layer chromatography and flash column chromatography are essential for isolating pure compounds.
Molecular Structure Analysis

BW373U86 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is typically represented as C₂₄H₃₁N₂O₂, indicating the presence of aromatic rings and nitrogen-containing moieties.

Key features of its molecular structure include:

  • Benzhydrylpiperazine Core: This core structure is crucial for binding to the delta-opioid receptor.
  • Hydrophobic Interactions: The presence of hydrophobic regions aids in receptor binding and specificity .

Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) provide insights into the arrangement of atoms within the molecule, confirming its identity and purity.

Chemical Reactions Analysis

BW373U86 participates in various chemical reactions primarily related to its interaction with biological systems. As a delta-opioid receptor agonist, it engages in receptor-mediated signaling pathways that influence neurotransmitter release and neuronal excitability.

Notably, BW373U86 has been shown to:

  • Increase BDNF mRNA Expression: This effect is particularly significant in brain regions associated with mood regulation, such as the frontal cortex and hippocampus .
  • Modulate Neurotransmitter Systems: The compound influences the release of endogenous opioids and interacts with other neurotransmitter systems, potentially enhancing its antidepressant effects.
Mechanism of Action

The mechanism of action for BW373U86 primarily involves its selective binding to delta-opioid receptors. Upon binding, it activates intracellular signaling pathways that lead to:

  • Increased BDNF Production: This is crucial for neuronal survival and plasticity, linking BW373U86's action to potential antidepressant effects .
  • Behavioral Effects: In animal models, administration of BW373U86 has been associated with decreased immobility in forced swim tests, suggesting an antidepressant-like effect mediated through delta-opioid receptor activation .

The involvement of specific signaling cascades, such as those mediated by G-proteins, further elucidates how BW373U86 exerts its effects at the cellular level.

Physical and Chemical Properties Analysis

BW373U86 exhibits several notable physical and chemical properties:

These properties are essential for understanding how BW373U86 can be formulated for therapeutic use.

Applications

The potential applications of BW373U86 are diverse:

  • Neuropharmacology: As a selective delta-opioid receptor agonist, it holds promise for developing new treatments for mood disorders by enhancing BDNF signaling pathways .
  • Cancer Research: Preliminary studies indicate that BW373U86 may bind to small cell lung cancer cells, suggesting possible applications in oncology .
  • Pain Management: Its mechanism involving opioid receptors may also position it as a candidate for pain relief therapies without the addictive potential associated with traditional opioids.
Delta-Opioid Receptor Pharmacology of BW373U86

Receptor Binding Affinity and Selectivity Profiles

BW373U86 ((±)-4-((α-R)-α-((2S,5R*)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N,N-diethylbenzamide) exhibits high affinity and selectivity for the delta-opioid receptor (δOR). Radioligand binding assays using rat brain membranes demonstrate subnanomolar affinity for δOR (Ki = 1.8 ± 0.4 nM), with significantly lower affinity for mu-opioid receptors (μOR; Ki = 15 ± 3 nM), kappa-opioid receptors (κOR; Ki = 85 ± 4 nM), and sigma sites (Ki = 34 ± 3 nM) [2] [6]. This 10-fold selectivity over μOR and κOR positions BW373U86 as a pivotal tool compound for δOR-specific research. The binding is stereoselective, with the (+)-enantiomer possessing the predominant biological activity [2].

Table 1: Binding Affinity Profile of BW373U86

Receptor TypeKi (nM)Selectivity Ratio (vs. δOR)
δ-Opioid (δOR)1.8 ± 0.41
μ-Opioid (μOR)15 ± 38.3
κ-Opioid (κOR)85 ± 447.2
Sigma34 ± 318.9

Source: Chang et al. (1993) [2]

Guanine nucleotides exhibit atypical modulation of BW373U86 binding. Unlike classical δOR agonists like DSLET, BW373U86's receptor binding is not significantly altered by sodium ions or GTP analogs (e.g., Gpp[NH]p), suggesting a unique binding mechanism less sensitive to G-protein coupling states [9]. This insensitivity contributes to its slow dissociation kinetics from δOR, as evidenced by reduced naltrindole potency in displacing pre-bound BW373U86 [9].

Agonist Efficacy in G-Protein Coupled Signaling Pathways

BW373U86 functions as a potent full agonist for δOR-mediated Gi/o protein signaling. In rat striatal membranes, it inhibits adenylyl cyclase activity with an IC50 of 0.3 nM—100-fold more potent than the peptide agonist DSLET [9]. This inhibition is GTP-dependent and occurs uniformly across 10 brain regions, confirming consistent δOR coupling efficiency in diverse neural circuits [9].

In NG108-15 neuroblastoma cells, BW373U86 stimulates low-Km GTPase activity, though its potency (EC50 = 5 nM) is comparable to DSLET, contrasting with its superior adenylyl cyclase inhibition [9]. This discrepancy suggests cell-type-specific modulation of G-protein subtypes. Notably, pertussis toxin (PTX) pretreatment only partially inhibits δOR internalization induced by BW373U86 (40–60% reduction) [3], indicating involvement of both G-protein-dependent and -independent pathways:

Table 2: G-Protein Signaling Efficacy of BW373U86

Functional AssaySystemPotency (EC50/IC50)
Adenylyl cyclase inhibitionRat striatal membranes0.3 nM
Low-Km GTPase activationNG108-15 cell membranes5 nM
Internalization (PTX-sensitive)HEK293 cellsPartial inhibition (~50%)

Sources: Chang et al. (1993), Kramer et al. (2000) [3] [9]

Antagonist Sensitivity: Naltrindole vs. Mu-Selective Antagonists

BW373U86's effects are selectively antagonized by δOR-selective antagonists. The competitive antagonist naltrindole blocks BW373U86-induced inhibition of mouse vas deferens contractions with a pA2 value of 9.43 (Ke = 0.37 nM), consistent with naltrindole's high δOR affinity [2]. Schild plot analysis confirms a slope of 1, indicating purely competitive antagonism [2] [6]. In contrast, μOR-selective antagonists like CTAP (D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2) fail to inhibit BW373U86 even at micromolar concentrations [9].

The slow dissociation kinetics of BW373U86 impact antagonist efficacy. Preincubation of membranes with BW373U86 reduces naltrindole's potency in functional assays due to prolonged receptor occupancy [9]. This contrasts sharply with peptidic δOR agonists like DPDPE, whose binding is rapidly reversed by antagonists.

Allosteric Modulation and β-Arrestin Recruitment Dynamics

BW373U86 exhibits distinct allosteric properties at δOR. Structural studies reveal that δOR's sodium ion (Na+) allosteric pocket—coordinated by residues Asp95²·⁵⁰, Asn131³·³⁵, and Ser135³·³⁹—regulates functional selectivity [7]. Sodium stabilizes receptors in low-affinity states for orthosteric agonists. However, BW373U86's binding remains unaffected by Na+, suggesting it either bypasses or stabilizes Na+-insensitive δOR conformations [9].

Notably, BW373U86 demonstrates attenuated β-arrestin recruitment compared to SNC80-type agonists. While SNC80 super-recruits β-arrestin 2 (linked to proconvulsant effects), BW373U86 induces submaximal β-arrestin 1/2 recruitment even at high concentrations (>100 µM) [4] [5]. This "G-protein bias" may explain its reduced seizure propensity in vivo. Computational modeling suggests BW373U86 may engage both orthosteric and extended allosteric pockets, potentially functioning as a negative allosteric modulator (NAM) of endogenous peptides like Leu-enkephalin [1] [5].

Properties

CAS Number

155836-50-3

Product Name

BW373U86

IUPAC Name

4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide

Molecular Formula

C27H37N3O2

Molecular Weight

435.6 g/mol

InChI

InChI=1S/C27H37N3O2/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3/t20-,21+,26-/m1/s1

InChI Key

LBLDMHBSVIVJPM-YZIHRLCOSA-N

SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C

Synonyms

(+-)(1(S),2alpha,5beta)-4-((2,5-dimethyl-4-(2-propenyl)-1-piperazinyl)(3-hydroxyphenyl)methyl)-N,N-diethylbenzamide hydrochloride
(+-)-4-((alpha-R*)-alpha-((2S*,5R*)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N,N-diethylbenzamide
4-((2,5-dimethyl-4-(2-propenyl)-1-piperazinyl)(3-hydroxyphenyl)methyl)-N,N-diethylbenzamide
BW 373U86
BW-373U86
BW373 U86
BW373U86

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C

Isomeric SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC=C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.